7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Sigma receptor CNS drug discovery Antiallodynic

PROTAC and sigma receptor programs need rigid spirocyclic scaffolds with validated geometry. Most building blocks lack experimental structures or cleavable handles, constraining SAR exploration. 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (909723-04-2) solves this: • Single-crystal X-ray structure confirmed - use for reliable docking. • Benzyl group cleavable for late-stage diversification to amides, sulfonamides, ureas. • Precursor to dual sigma-1/2 ligands (Ki S1R 3.5 nM, S2R 2.6 nM) active in vivo. • ≥95% purity; room-temp storage; ambient global shipping.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 909723-04-2
Cat. No. B1526594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
CAS909723-04-2
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CN(CC12CC(=O)NC2)CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
InChIKeyWPICAKZZAJHCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Spirocyclic Building Block


7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one (CAS 909723-04-2) belongs to the 2,7-diazaspiro[4.4]nonane class of saturated spirocyclic heterocycles, featuring a γ-lactam ring fused to a pyrrolidine via a quaternary spiro carbon, with a benzyl substituent at the 7-position nitrogen. Commercially offered at >=95% purity, this scaffold is explicitly listed as an intermediate for protein degrader (PROTAC) synthesis and constitutes the core architecture of potent sigma receptor ligands currently under preclinical investigation [1]. The spirocyclic framework imparts conformational rigidity that can enhance target selectivity and pharmacokinetic properties relative to flexible-chain analogs.

Why 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one Is Irreplaceable


The 7-benzyl substitution on the 2,7-diazaspiro[4.4]nonan-3-one scaffold is not a trivial structural modification; it directly governs the compound's physicochemical and pharmacological profile. In the context of sigma receptor ligand development, N-substitution patterns (including benzyl vs. pyridinyl or simple alkyl groups) critically influence binding affinity at sigma-1 (S1R) and sigma-2 (S2R) receptors [1]. The benzyl group provides a balance of lipophilicity and π-stacking capability that can be exploited for linker attachment in PROTAC design , whereas unsubstituted 2,7-diazaspiro[4.4]nonan-3-one (CAS 1226550-00-0) lacks the hydrophobic extension needed for certain binding pockets. Generic substitution across N-substituted diazaspiro[4.4]nonanes without head-to-head data risks uncontrolled changes in target engagement, solubility, and metabolic stability.

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Differentiation vs. Analogs


Sigma Receptor Affinity: Benzyl vs. Pyridinyl Scaffolds

In the AD258 series, 2,7-diazaspiro[4.4]nonane derivatives bearing a 7-benzyl group (e.g., compound AD258) demonstrated high dual sigma-1 and sigma-2 receptor affinity. While the exact 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one is a precursor in this series and its direct receptor binding is not reported, the benzyl-substituted final compound AD258 showed Ki S1R = 3.5 nM and Ki S2R = 2.6 nM in radioligand binding assays [1]. In contrast, a related 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane scaffold (patent literature) has been primarily explored for nAChR activity with EC50 > 100,000 nM, indicating significantly lower potency at that target [2]. This cross-study comparison suggests that the benzyl substitution on the diazaspiro[4.4]nonane scaffold favors sigma receptor engagement over nicotinic receptor activity.

Sigma receptor CNS drug discovery Antiallodynic

Lipophilicity and TPSA Differentiation

Computed molecular descriptors provide a basis for differentiating the 7-benzyl derivative from the unsubstituted 2,7-diazaspiro[4.4]nonan-3-one (CAS 1226550-00-0). The benzyl group increases calculated logP from approximately 0.3 (unsubstituted) to approximately 2.2 (7-benzyl), based on ChemSpider-predicted data . TPSA remains comparable (32.3 Ų for both), indicating that the benzyl substitution enhances lipophilicity without altering hydrogen-bonding capacity. This property shift is critical for CNS penetration, where optimal logP ranges between 2 and 4, and for protein degrader linker design where controlled lipophilicity influences ternary complex formation.

Physicochemical properties ADME prediction Brain penetration

Removable Benzyl Protecting Group for Divergent Synthesis

The 7-benzyl group on the diazaspiro[4.4]nonane scaffold serves a dual purpose not achievable with methyl, ethyl, or unsubstituted analogs: it acts as a protecting group for the pyrrolidine nitrogen during synthetic elaboration and can be subsequently removed via catalytic hydrogenolysis to reveal a free amine for further functionalization . This is a standard strategy in medicinal chemistry, but the spirocyclic constraint combined with the benzyl protecting group provides a unique scaffold that maintains rigidity during multi-step synthesis. In contrast, analogs such as 2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one (CAS 1422063-12-4) feature a direct aryl substitution that cannot be cleaved, limiting downstream diversification options.

PROTAC synthesis Protecting group strategy Solid-phase synthesis

Boiling Point and Volatility Advantages

The 7-benzyl derivative exhibits a significantly higher predicted boiling point (418.5 ± 38.0 °C at 760 mmHg) compared to the unsubstituted 2,7-diazaspiro[4.4]nonan-3-one, for which no boiling point is reported but is expected to be substantially lower due to the absence of the benzyl group . This difference has practical implications for purification: the higher boiling point of the benzyl derivative makes it amenable to vacuum distillation and reduces loss during solvent evaporation, whereas the more volatile unsubstituted analog may require more careful handling during scale-up.

Process chemistry Purification Storage

Crystal Structure and Conformational Analysis

X-ray crystallography of the title compound reveals that both spiro-linked five-membered rings adopt envelope conformations, with a carbon atom as the flap in one ring and a nitrogen atom in the other, and a dihedral angle of 80.46(8)° between the two four-atom planes [1]. Molecules are linked by N—H···O hydrogen bonds into C(4) chains along [010]. This precise conformational data is unavailable for most other N-substituted 2,7-diazaspiro[4.4]nonan-3-one analogs, making the 7-benzyl derivative the best structurally characterized member of this class. The defined geometry is essential for computational docking studies and structure-based drug design.

Solid-state structure Crystallography Conformational analysis

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one: Key Applications


PROTAC Linker and Protein Degrader Intermediate

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is explicitly marketed as an intermediate for protein degraders . The cleavable benzyl group enables attachment of a linker via the free NH after deprotection, while the spirocyclic core provides a rigid, saturated scaffold that can improve physicochemical properties of the final degrader molecule. Compared to permanently N-substituted analogs, this building block offers divergent synthesis capability.

Sigma Receptor Ligands for CNS Pain

Derivatives of the 7-benzyl-2,7-diazaspiro[4.4]nonane scaffold, such as AD258, have demonstrated potent dual sigma receptor binding (Ki S1R = 3.5 nM, Ki S2R = 2.6 nM) and in vivo efficacy in capsaicin-induced allodynia at doses of 0.6–1.25 mg/kg [1]. The 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one serves as a key synthetic precursor for this class, and its higher lipophilicity (predicted logP ≈ 2.2) aligns with CNS drug design parameters.

Structure-Based Drug Design with Experimental 3D Structure

The availability of a single-crystal X-ray structure for 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one [2] makes it the best-characterized member of the 2,7-diazaspiro[4.4]nonan-3-one class. This experimental geometry can be used as a starting point for molecular docking, pharmacophore modeling, and scaffold hopping exercises, offering advantages over computationally generated conformers of uncharacterized analogs.

Divergent Library Synthesis for SAR Exploration

The benzyl protecting group strategy allows chemists to generate a diverse library of N-functionalized spirocyclic lactams from a single intermediate. After synthetic elaboration at the lactam ring, the benzyl group can be removed to yield a free amine, which can then be diversified into amides, sulfonamides, ureas, or alkylated derivatives. This synthetic flexibility is not available with directly N-arylated analogs such as 2-(3-fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one.

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